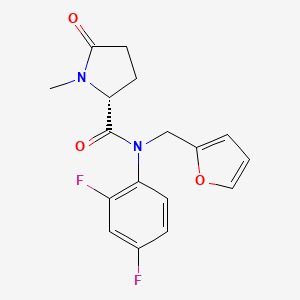![molecular formula C15H21NO4S B7353159 2-[(1S,3R)-3-[(2,5-dimethylphenyl)sulfonylamino]cyclopentyl]acetic acid](/img/structure/B7353159.png)
2-[(1S,3R)-3-[(2,5-dimethylphenyl)sulfonylamino]cyclopentyl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1S,3R)-3-[(2,5-dimethylphenyl)sulfonylamino]cyclopentyl]acetic acid, also known as compound 13, is a novel compound that has been synthesized for research purposes. This compound has shown potential in various scientific research applications, including anti-inflammatory and analgesic effects.
作用机制
The mechanism of action of 2-[(1S,3R)-3-[(2,5-dimethylphenyl)sulfonylamino]cyclopentyl]acetic acid is not fully understood. However, it is believed to act as a selective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a group of lipid 2-[(1S,3R)-3-[(2,5-dimethylphenyl)sulfonylamino]cyclopentyl]acetic acids involved in inflammation and pain. By inhibiting COX-2, this compound may reduce inflammation and pain.
Biochemical and physiological effects:
This compound has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, it has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One advantage of using 2-[(1S,3R)-3-[(2,5-dimethylphenyl)sulfonylamino]cyclopentyl]acetic acid in lab experiments is its selectivity for COX-2. This allows for the investigation of the specific role of COX-2 in various physiological processes. However, a limitation of using this this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experiments.
未来方向
There are several future directions for the research of 2-[(1S,3R)-3-[(2,5-dimethylphenyl)sulfonylamino]cyclopentyl]acetic acid. One direction is to further investigate its potential in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential in treating other inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to fully understand the mechanism of action of this this compound and to optimize its pharmacological properties for use in clinical settings.
Conclusion:
In conclusion, this compound is a novel this compound that has shown potential in various scientific research applications, including anti-inflammatory and analgesic effects. Its selectivity for COX-2 allows for the investigation of the specific role of COX-2 in various physiological processes. However, its limited solubility in aqueous solutions may limit its use in certain experiments. Further research is needed to fully understand the mechanism of action of this this compound and to optimize its pharmacological properties for use in clinical settings.
合成方法
The synthesis of 2-[(1S,3R)-3-[(2,5-dimethylphenyl)sulfonylamino]cyclopentyl]acetic acid involves a multistep process. The first step involves the preparation of the starting material, which is (1S,3R)-3-aminocyclopentanecarboxylic acid. This is achieved by the reduction of the corresponding ketone using sodium borohydride. The second step involves the protection of the amine group using a sulfonyl chloride derivative. The third step involves the introduction of the 2,5-dimethylphenyl group using a palladium-catalyzed coupling reaction. The final step involves the removal of the protecting group using a strong base, resulting in the formation of this compound.
科学研究应用
2-[(1S,3R)-3-[(2,5-dimethylphenyl)sulfonylamino]cyclopentyl]acetic acid has shown potential in various scientific research applications. It has been studied for its anti-inflammatory and analgesic effects. It has also been studied for its potential in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
2-[(1S,3R)-3-[(2,5-dimethylphenyl)sulfonylamino]cyclopentyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-10-3-4-11(2)14(7-10)21(19,20)16-13-6-5-12(8-13)9-15(17)18/h3-4,7,12-13,16H,5-6,8-9H2,1-2H3,(H,17,18)/t12-,13+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCBPLAMIMUOAW-QWHCGFSZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2CCC(C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N[C@@H]2CC[C@@H](C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3R,4R)-4-[[5-methyl-2-(methylamino)phenyl]methylamino]-3,4-dihydro-2H-chromen-3-yl]methanol](/img/structure/B7353082.png)

![[(4aS,7aS)-1,1-dioxo-4a-(trifluoromethyl)-2,3,4,5,7,7a-hexahydrothiopyrano[2,3-c]pyrrol-6-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7353109.png)

![4-[[(3aS,6aR)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl]sulfonyl]naphthalene-1-carboxylic acid](/img/structure/B7353120.png)
![5-[[(3aS,6aR)-2,3a-dimethyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]-2-methylbenzoic acid](/img/structure/B7353128.png)
![4-[[(3aS,6aR)-2,3a-dimethyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]-3-methylbenzoic acid](/img/structure/B7353140.png)
![4-[[(3aS,6aR)-2,3a-dimethyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]thiophene-2-carboxylic acid](/img/structure/B7353141.png)
![3-[[(3aS,6aR)-2,3a-dimethyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]-2-methylbenzoic acid](/img/structure/B7353146.png)
![4-[[(3aS,6aR)-2,3a-dimethyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]-2,5-dimethylfuran-3-carboxylic acid](/img/structure/B7353149.png)
![N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-methyl-4,5,6,7-tetrahydroindazole-3-sulfonamide](/img/structure/B7353151.png)
![2-[(1S,3R)-3-[(2,4,6-trimethylphenyl)sulfonylamino]cyclopentyl]acetic acid](/img/structure/B7353160.png)
![2-[(1S,3R)-3-[(4-ethoxy-2-methylphenyl)sulfonylamino]cyclopentyl]acetic acid](/img/structure/B7353165.png)
![2-[(1R,3S)-3-[[2-(difluoromethoxy)phenyl]sulfonylamino]cyclopentyl]acetic acid](/img/structure/B7353177.png)